molecular formula C12H11NO3S B15090799 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid

Cat. No.: B15090799
M. Wt: 249.29 g/mol
InChI Key: KPOLQZODMDELQI-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene ring .

Scientific Research Applications

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, a methoxyphenyl group, and a carboxylic acid group on the thiophene ring makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-4-2-3-7(5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

KPOLQZODMDELQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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